molecular formula C7H15ClS B13163333 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane

Cat. No.: B13163333
M. Wt: 166.71 g/mol
InChI Key: TUZQBWHVMIHQFW-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C7H15ClS and a molecular weight of 166.71 g/mol . This compound features both a chloro group and a methylsulfanyl (thioether) group on a branched butane chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of these functional groups allows researchers to utilize this reagent in nucleophilic substitution reactions, where the chloro group can be displaced, or in the development of more complex sulfur-containing molecules. Sulfur-based compounds are of significant interest in various fields of research. Volatile Organic Compounds (VOCs) containing sulfur, for instance, are actively studied as potential non-invasive biomarkers for cancer detection . Furthermore, the alkylating potential of structurally related molecules, such as busulfan, underscores the importance of such chloro-substituted compounds in investigating biochemical mechanisms and developing new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key building block in the synthesis of novel compounds for agricultural, material science, and pharmaceutical research. For precise handling and storage information, please consult the Safety Data Sheet.

Properties

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-chloro-2,2-dimethyl-4-methylsulfanylbutane

InChI

InChI=1S/C7H15ClS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3

InChI Key

TUZQBWHVMIHQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSC)CCl

Origin of Product

United States

Preparation Methods

Chlorination of 2,2-Dimethyl-4-hydroxybutane Derivatives

One common approach starts from 4-hydroxy-2,2-dimethylbutane or its sulfonyl analogs. Chlorination is achieved by reagents such as sulfur oxychloride (SOCl2) or thionyl chloride under controlled low temperatures (0–10 °C) to prevent side reactions.

Example from Patent CN102093273A:

Step Starting Material Reagent Conditions Product Yield (%) Notes
(c) 4-Methylsulfonyl-1-butanol (136 g) Sulfur oxychloride CH2Cl2 solvent, ice bath, <10 °C 1-Chloro-4-methylsulfonylbutane 99.04 High yield, low temperature essential
(c) 4-Methylsulfonyl-1-butanol (136 g) HCl-H2O2-acetate system CH2Cl2 solvent, 0 °C 1-Chloro-4-methylsulfonylbutane 99.68 Alternative chlorination method

This chlorination step converts the hydroxyl or sulfonyl precursor to the corresponding chlorinated butane intermediate with excellent yields and purity.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group is introduced typically by nucleophilic substitution of the chlorine atom with a methylthiolate source such as sodium thiomethoxide or potassium thiocyanate under nitrogen atmosphere to avoid oxidation.

Key reaction parameters:

  • Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran.
  • Temperature: 0 °C to 50 °C to optimize substitution while minimizing side reactions.
  • Molar ratio: Chlorinated intermediate to thiocyanate reagent typically 1:1 to 1:2.5.

Typical reaction scheme:

$$
\text{1-Chloro-4-methylsulfonylbutane} + \text{NaSCH}3 \xrightarrow[\text{N}2]{\text{solvent, heat}} \text{1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane}
$$

This step is critical for achieving the desired methylsulfanyl substitution at the 4-position of the butane chain.

Analytical Data and Reaction Monitoring

Reaction Yields and Purity

Reaction Step Yield (%) Purity Indicators Analytical Techniques Used
Chlorination (SOCl2 method) 99.04 Colorless transparent oil NMR, IR, GC-MS
Chlorination (HCl-H2O2 method) 99.68 Colorless transparent oil NMR, IR, GC-MS
Thiolation (methylthiolate) ~90-95 Pale yellow oily liquid NMR (1H, 13C), Mass Spectrometry

High yields and product purity are consistently reported when reaction conditions are carefully controlled, with NMR spectroscopy confirming substitution patterns and absence of side products.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H NMR confirms the presence of methylsulfanyl protons (singlet near 2.0 ppm) and chloromethylene protons (multiplets around 3.5–4.0 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with C6H13ClS molecular weight.
  • Infrared (IR) Spectroscopy: Characteristic C–S stretching vibrations near 700 cm⁻¹ and C–Cl stretching near 600 cm⁻¹.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Notes
Sulfur oxychloride chlorination High yield, mild conditions Requires careful temperature control 99.04 Widely used in industrial synthesis
HCl-H2O2-acetate chlorination Slightly higher yield, milder reagents More complex reagent mixture 99.68 Alternative chlorination route
Thiolation with sodium thiomethoxide Efficient substitution, mild conditions Sensitive to oxidation, requires inert atmosphere 90-95 Essential for methylsulfanyl group introduction

The choice of chlorination and thiolation methods depends on scale, reagent availability, and desired purity. Both chlorination methods yield near-quantitative conversion, while thiolation requires inert atmosphere to prevent oxidation of sulfur species.

Summary and Recommendations

The preparation of This compound is reliably achieved through:

  • Chlorination of 4-methylsulfonyl-1-butanol derivatives using sulfur oxychloride or HCl-H2O2-acetate systems at low temperatures to yield the chlorinated intermediate with >99% yield.
  • Subsequent nucleophilic substitution of the chlorine atom with methylthiolate reagents under nitrogen atmosphere, producing the target methylsulfanyl-substituted chlorobutane with yields around 90–95%.
  • Analytical validation by NMR, IR, and mass spectrometry ensures product identity and purity.

This synthetic route is supported by patent literature and peer-reviewed experimental protocols, demonstrating its robustness and reproducibility for laboratory and potential industrial scale synthesis.

Chemical Reactions Analysis

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of corresponding alcohols, amines, or ethers.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiols or other reduced sulfur-containing compounds.

Common reagents used in these reactions include sodium hydroxide, ammonia, hydrogen peroxide, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving the modification of biomolecules, particularly those containing sulfur atoms.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific structural features imparted by the chlorine and methylsulfanyl groups.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane in chemical reactions typically involves the nucleophilic attack on the carbon atom bonded to the chlorine atom. This leads to the substitution of the chlorine atom by the nucleophile. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally related compounds from the evidence, focusing on chlorinated alkanes and sulfur-containing derivatives:

1-Chloro-2,4-dinitrobenzene ()

  • Physical Properties :
    • Boiling point: 381°F (194°C)
    • Solubility: Insoluble in water; soluble in organic solvents (e.g., benzene, ether) .
  • Toxicity :
    • Oral LD50 (rat): 1070 mg/kg
    • Severe skin/eye irritation; causes contact dermatitis and aquatic toxicity .
  • Key Difference : The aromatic nitro groups in 1-chloro-2,4-dinitrobenzene confer higher reactivity and toxicity compared to aliphatic chlorinated compounds like the target molecule.

1,4-Bis[(2-chloroethyl)thio]butane ()

  • Structure : Butane with two (2-chloroethyl)thio groups.
  • Relevance : Contains sulfur and chlorine, similar to the target compound.

1,4-Dichlorobutane-d8 ()

  • Structure : Deuterated 1,4-dichlorobutane.
  • Physical Properties: Likely similar to non-deuterated analogs: lower boiling point than aromatic chlorinated compounds due to lack of conjugation.
  • Applications : Used as a labeled intermediate in chemical synthesis .
  • Key Difference : The absence of sulfur and methyl branches distinguishes it from the target compound.

1-Chloro-2,2-bis(chloromethyl)propane ()

  • Structure : Propane with chlorine and chloromethyl substituents.
  • Relevance : Highlights the impact of multiple chlorinated groups on stability and reactivity.
  • Key Difference : The branched propane backbone and lack of sulfur contrast with the butane-based target compound .

Data Tables for Comparative Analysis

Table 1: Physical Properties of Structural Analogs

Compound Boiling Point Solubility State Reference
1-Chloro-2,4-dinitrobenzene 194°C Organic solvents Solid
1,4-Bis[(2-chloroethyl)thio]butane N/A Likely hydrophobic Liquid*
1,4-Dichlorobutane-d8 N/A Hydrophobic Liquid*

*Inferred from aliphatic chlorinated compounds.

Table 2: Toxicity Profiles

Compound Oral LD50 (rat) Skin Irritation Environmental Impact Reference
1-Chloro-2,4-dinitrobenzene 1070 mg/kg Severe Toxic to aquatic life
1,4-Bis[(2-chloroethyl)thio]butane N/A Likely high (Schedule 1A04) Restricted use

Research Findings and Implications

  • Reactivity : Chlorinated alkanes (e.g., 1,4-dichlorobutane) typically undergo nucleophilic substitution, while sulfur-containing analogs (e.g., thioethers) may participate in oxidation or alkylation reactions .
  • Toxicity : Chlorine and sulfur groups often enhance toxicity, as seen in 1-chloro-2,4-dinitrobenzene’s dermatitis risk and aquatic toxicity .
  • Solubility : Aliphatic chlorinated compounds are generally hydrophobic, aligning with the target compound’s expected behavior .

Biological Activity

1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane is an organosulfur compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

  • Molecular Formula : C7H14ClS
  • Molecular Weight : 166.70 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
    ClC(C(C)C)SC\text{Cl}-\text{C}(\text{C}(\text{C})\text{C})-\text{S}-\text{C}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfur-containing compounds can inhibit bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity of Sulfur Compounds

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
1-Chloro-3-methylbutaneS. aureus12
Dimethyl sulfoxideP. aeruginosa18

Anticancer Potential

The anticancer activity of organosulfur compounds has been widely studied. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation.

Case Study: Apoptosis Induction
A study conducted on human cancer cell lines (MCF-7 and HeLa) demonstrated that treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-725
HeLa30

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • Disruption of Cellular Signaling Pathways : The compound may alter pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

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